6-Bromopyridine-2-sulfonamide

Description

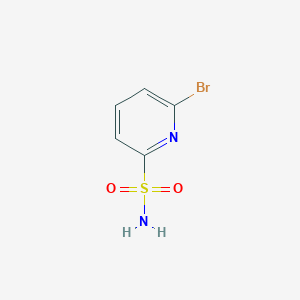

Structure

3D Structure

Properties

IUPAC Name |

6-bromopyridine-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAYSQXHNUWIYPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)Br)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50720963 | |

| Record name | 6-Bromopyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856013-04-2 | |

| Record name | 6-Bromopyridine-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50720963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 6-Bromopyridine-2-sulfonamide: A Cornerstone for Modern Drug Discovery

Abstract

6-Bromopyridine-2-sulfonamide has emerged as a pivotal structural motif and a versatile synthetic intermediate in the field of medicinal chemistry. Its unique electronic properties and strategically positioned reactive handles—the bromine atom and the sulfonamide group—make it an invaluable building block for the construction of complex molecular architectures aimed at a diverse array of biological targets. This guide provides an in-depth exploration of the chemical properties, structural features, synthesis, and reactivity of this compound, with a particular focus on its application in contemporary drug discovery programs.

Core Structural and Physicochemical Profile

A comprehensive understanding of the fundamental properties of this compound is essential for its effective application in research and development.

Molecular Structure and Key Identifiers

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a sulfonamide group and at the 6-position with a bromine atom.

Figure 1: Chemical structure representation of this compound.

This arrangement of functional groups imparts a unique reactivity profile that is highly sought after in synthetic chemistry.

Physicochemical Data Summary

The key physicochemical properties of this compound are summarized in the table below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₅BrN₂O₂S | [1][2] |

| Molecular Weight | 237.07 g/mol | [3][4] |

| CAS Number | 856013-04-2 | [2][3][4] |

| Appearance | Light yellow to yellow solid | [3] |

| Canonical SMILES | C1=CC(=NC(=C1)Br)S(=O)(=O)N | [1] |

| InChI Key | WAYSQXHNUWIYPM-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][4] |

Synthesis and Manufacturing

The accessibility of this compound is crucial for its widespread use. Several synthetic routes have been developed, with a focus on efficiency and scalability.

Scalable Synthetic Route from 2,6-Dibromopyridine

A highly efficient and scalable synthesis has been reported starting from 2,6-dibromopyridine.[5] This method avoids the use of gaseous sulfur dioxide, which can be challenging to handle on a large scale. The key steps involve a halogen-metal exchange followed by reaction with sulfuryl chloride and subsequent amidation.

Sources

A Comprehensive Technical Guide to the Synthesis and Characterization of 6-Bromopyridine-2-sulfonamide

Abstract

This technical guide provides a detailed, in-depth exploration of the synthesis and characterization of 6-Bromopyridine-2-sulfonamide, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Sulfonamide derivatives are a cornerstone of medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] This document moves beyond a simple recitation of steps, offering a rationale-driven narrative that explains the causality behind experimental choices. It is designed for researchers, chemists, and drug development professionals, providing field-proven protocols, comprehensive characterization data, and authoritative references to ensure scientific integrity and reproducibility.

Introduction: The Significance of Pyridine Sulfonamides

The sulfonamide functional group is a privileged scaffold in drug design, integral to a wide array of therapeutic agents.[3][4] Its ability to act as a bioisostere of amides, while offering improved metabolic stability and unique hydrogen bonding capabilities, makes it a valuable tool for medicinal chemists.[5] When incorporated into a pyridine ring, the resulting pyridine sulfonamide moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, stability, and target receptor interactions.[6][7]

This compound, in particular, serves as a versatile synthetic intermediate. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide presents a robust and logical pathway for its synthesis and offers a multi-technique approach for its unambiguous structural confirmation.

Synthetic Strategy: A Retrosynthetic Approach

A logical synthesis design begins with a retrosynthetic analysis. The most apparent disconnection for this compound is at the sulfur-nitrogen bond of the sulfonamide group. This is a standard and highly reliable transformation in organic synthesis, typically achieved by reacting a sulfonyl chloride with an amine.[8][9] This approach deconstructs the target molecule into two key precursors: 2-Amino-6-bromopyridine and a Pyridine-2-sulfonyl chloride equivalent.

Caption: Retrosynthetic analysis of this compound.

This strategy is advantageous as both precursors are accessible from commercially available starting materials through well-established synthetic procedures.

Synthesis of Key Precursors

The success of the final coupling reaction hinges on the quality and purity of the precursor molecules. The following sections detail reliable protocols for their preparation.

Protocol for the Synthesis of 2-Amino-6-bromopyridine

While several methods exist for the synthesis of 2-Amino-6-bromopyridine, including the amination of 2,6-dibromopyridine[10], a robust and frequently utilized method involves a Sandmeyer-type diazotization of 2-aminopyridine followed by bromination.[11]

Rationale: This reaction proceeds via a diazonium salt intermediate. The careful, low-temperature addition of sodium nitrite to the aminopyridine in a strong acid (HBr) generates this intermediate. The presence of excess bromide ions and a bromine source facilitates the displacement of the diazonium group (as N₂) by a bromine atom. Maintaining a temperature at or below 0°C is critical to prevent the premature decomposition of the unstable diazonium salt.[11]

Experimental Protocol:

-

Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 48% hydrobromic acid. Cool the flask to -5°C to 0°C using an ice-salt bath.

-

Amine Addition: Slowly add 2-aminopyridine to the cooled acid with vigorous stirring.

-

Bromination: While maintaining the temperature below 0°C, add liquid bromine dropwise. The mixture may thicken as a perbromide salt forms.

-

Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the reaction mixture over 2 hours, ensuring the internal temperature does not rise above 0°C. Vigorous gas evolution (N₂) will be observed.

-

Quenching & Neutralization: After stirring for an additional 30 minutes, slowly add a concentrated solution of sodium hydroxide to neutralize the excess acid. The temperature should be kept below 20°C during this exothermic process.

-

Extraction & Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.

Protocol for the In Situ Preparation of Pyridine-2-sulfonyl Chloride

Pyridine-2-sulfonyl chloride is known for its instability, particularly in the presence of moisture, and is almost always prepared fresh for immediate use.[12] A common method involves the oxidative chlorination of 2-mercaptopyridine.[13]

Rationale: This transformation uses a strong oxidizing agent in an acidic medium to convert the thiol group into a sulfonyl chloride. Sodium hypochlorite in the presence of concentrated acid provides the necessary oxidative power. The reaction is highly exothermic and must be performed at low temperatures to prevent side reactions and decomposition of the desired product.

Experimental Protocol:

-

Setup: In a flask cooled to approximately -15°C with a salt-ice bath, dissolve 2-mercaptopyridine in concentrated sulfuric acid.

-

Oxidative Chlorination: Slowly add an aqueous solution of sodium hypochlorite (10-15%) dropwise, stirring vigorously while ensuring the internal temperature remains below 10°C.

-

Reaction Completion: Stir the mixture at 0°C for 1 hour after the addition is complete.

-

Work-up: Quench the reaction by adding ice-water and extract the product into dichloromethane.

-

Isolation: Wash the combined organic phases with water, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The resulting yellowish liquid is the crude Pyridine-2-sulfonyl chloride and should be used immediately without further purification.[13]

Core Synthesis: this compound

This final step involves the coupling of the two synthesized precursors to form the target molecule.

Rationale: This is a classic nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of 2-Amino-6-bromopyridine acts as a nucleophile, attacking the electrophilic sulfur atom of Pyridine-2-sulfonyl chloride. This results in the formation of a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A base, such as pyridine or triethylamine, is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.[8][14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ajchem-b.com [ajchem-b.com]

- 3. saspublishers.com [saspublishers.com]

- 4. openaccesspub.org [openaccesspub.org]

- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 10. 2-Amino-6-bromopyridine | 19798-81-3 [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. PYRIDINE-2-SULFONYL CHLORIDE | 66715-65-9 [chemicalbook.com]

- 13. Synthesis routes of Pyridine-2-sulfonyl Chloride [benchchem.com]

- 14. PYRIDINE-2-SULFONYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 6-Bromopyridine-2-sulfonamide: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyridine sulfonamide moiety is a cornerstone in modern medicinal chemistry, renowned for its versatile pharmacological activities. As a privileged scaffold, it is integral to a wide array of therapeutic agents, from antimicrobial to anticancer drugs. This guide focuses on a specific, yet highly significant, member of this class: 6-Bromopyridine-2-sulfonamide. This compound serves as a critical building block and intermediate in the synthesis of complex pharmaceutical candidates. This document provides a comprehensive overview of its chemical identity, synthesis, characterization, and potential applications, tailored for the discerning scientific audience.

Compound Identification and Physicochemical Properties

This compound is a substituted pyridine derivative with a sulfonamide functional group at the 2-position and a bromine atom at the 6-position.

| Property | Value | Source(s) |

| CAS Number | 856013-04-2 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O₂S | [1][3] |

| Molecular Weight | 237.07 g/mol | [4] |

| Appearance | Light yellow to yellow solid | [2] |

| Storage Conditions | 2-8°C, under inert gas (Nitrogen or Argon) | [2] |

Structural Information:

-

InChI: InChI=1S/C5H5BrN2O2S/c6-4-2-1-3-5(8-4)11(7,9)10/h1-3H,(H2,7,9,10)[3]

-

SMILES: C1=CC(=NC(=C1)Br)S(=O)(=O)N[3]

Synthesis of this compound

The synthesis of this compound is primarily achieved through the amination of its corresponding sulfonyl chloride precursor or the deprotection of a protected sulfonamide. Two notable synthetic routes are detailed below.

Route 1: Scalable Synthesis from 2,6-Dibromopyridine

A robust and scalable synthesis begins with the readily available 2,6-dibromopyridine. This method involves a halogen-metal exchange followed by reaction with sulfuryl chloride to form the key intermediate, 6-bromopyridine-2-sulfonyl chloride, which is then subjected to amidation.[5]

References

- 1. This compound, CasNo.856013-04-2 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 2. This compound CAS#: 856013-04-2 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C5H5BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 4. 856013-04-2 | this compound - Moldb [moldb.com]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

Spectroscopic Characterization of 6-Bromopyridine-2-sulfonamide: A Technical Guide for Researchers

Introduction

6-Bromopyridine-2-sulfonamide is a key heterocyclic building block in medicinal chemistry and drug discovery. Its structural motif, featuring a pyridine ring substituted with both a bromine atom and a sulfonamide group, offers a versatile scaffold for the synthesis of a diverse range of biologically active compounds. The precise characterization of this molecule is paramount for ensuring the integrity of subsequent synthetic transformations and for understanding its physicochemical properties. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights provided herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, offering a robust framework for researchers in the field.

The strategic placement of the bromo and sulfonamido groups on the pyridine ring significantly influences its electronic properties and potential intermolecular interactions, making a thorough spectroscopic analysis essential. This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the spectra of this compound, serving as a valuable resource for scientists engaged in synthetic chemistry, medicinal chemistry, and materials science.

Molecular Structure and Key Features

To fully appreciate the spectroscopic data, it is crucial to understand the molecular architecture of this compound.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyridine ring and the two protons of the sulfonamide group.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Data Acquisition: Record the ¹H NMR spectrum on a 400 or 500 MHz spectrometer.

-

Data Analysis: Reference the chemical shifts (δ) to the residual solvent peak. Determine the integration, multiplicity (splitting pattern), and coupling constants (J).

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.9 - 8.1 | d | ~8.0 |

| H-4 | 7.7 - 7.9 | t | ~8.0 |

| H-5 | 7.5 - 7.7 | d | ~8.0 |

| -SO₂NH₂ | 7.3 - 7.6 | br s | - |

Interpretation:

-

The pyridine ring protons will appear in the aromatic region, typically downfield due to the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing sulfonyl group.

-

The proton at the C-4 position (H-4) is expected to be a triplet, as it is coupled to both H-3 and H-5.

-

The protons at C-3 and C-5 will likely appear as doublets, each coupled to H-4. The relative positions of H-3 and H-5 will depend on the combined electronic effects of the bromo and sulfonamide substituents.

-

The sulfonamide protons (-SO₂NH₂) are expected to appear as a broad singlet. The chemical shift of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding. In DMSO-d₆, these protons often appear as a distinct, exchangeable peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Record the proton-decoupled ¹³C NMR spectrum on a 100 or 125 MHz spectrometer.

-

Data Analysis: Reference the chemical shifts (δ) to the solvent peak.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 158 - 162 |

| C-3 | 122 - 126 |

| C-4 | 140 - 144 |

| C-5 | 128 - 132 |

| C-6 | 142 - 146 |

Interpretation:

-

The carbon atoms of the pyridine ring will resonate in the aromatic region.

-

C-2 and C-6, being directly attached to the electron-withdrawing sulfonamide group and bromine atom, respectively, are expected to be the most deshielded and appear at the lowest field.

-

The chemical shifts of C-3, C-4, and C-5 will be influenced by the substituent effects transmitted through the ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of the sulfonamide group and the pyridine ring.[1][2]

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the dry, powdered sample with potassium bromide. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample.

-

Data Acquisition: Record the FT-IR spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Assign the characteristic absorption bands to specific vibrational modes.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Medium - Strong | N-H stretching (asymmetric and symmetric) of the -SO₂NH₂ group |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| 1600 - 1450 | Medium to Strong | C=C and C=N stretching (pyridine ring) |

| 1350 - 1310 | Strong | Asymmetric SO₂ stretching |

| 1180 - 1140 | Strong | Symmetric SO₂ stretching |

| ~900 | Medium | S-N stretching |

| ~750 | Strong | C-Br stretching |

Interpretation: The presence of two distinct N-H stretching bands is a hallmark of a primary sulfonamide.[1] The strong absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds are also highly characteristic.[1] The various bands in the fingerprint region will be indicative of the substituted pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after chromatographic separation.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) and detect them.

-

Data Analysis: Analyze the molecular ion peak and the fragmentation pattern to confirm the molecular weight and deduce the structure.

Predicted Mass Spectrometry Data:

The monoisotopic mass of this compound (C₅H₅BrN₂O₂S) is approximately 235.9255 Da.[3]

Expected Fragmentation Pattern (under ESI-MS):

-

[M+H]⁺: The protonated molecule is expected at m/z ≈ 236.93.[3]

-

[M+Na]⁺: A sodium adduct may be observed at m/z ≈ 258.91.[3]

-

Loss of SO₂: A common fragmentation pathway for sulfonamides is the loss of sulfur dioxide (SO₂), which would result in a fragment ion at m/z ≈ 172.97.

-

Loss of NH₂SO₂: Cleavage of the C-S bond could lead to the loss of the sulfamoyl radical, although this may be less common in ESI.

-

Loss of Br: Fragmentation involving the loss of the bromine atom could also be observed.

Caption: Predicted key fragmentation pathways for this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the characterization of this compound. By combining the predictive power of NMR, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can confidently verify the structure and purity of this important synthetic intermediate. While the data presented is based on a combination of theoretical predictions and comparative analysis of related compounds, it serves as a reliable reference for experimental work. Adherence to the described protocols will enable scientists in drug discovery and materials science to effectively utilize this compound in their research endeavors.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Bromopyridine-2-carboxamide. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Retrieved from [Link]

-

PubChem. (n.d.). This compound (C5H5BrN2O2S). Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 6-Bromopyridine-2-carbaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromopyridine-2-carboxamide. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Retrieved from [Link]

-

Zeitschrift für Naturforschung. (n.d.). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2 (X¼H; CH3; C2H5; F; Cl; Br; I or NO2 and. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

MDPI. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties. PMC. Retrieved from [Link]

-

PubMed. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Retrieved from [Link]

-

Moroccan Journal of Chemistry. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Retrieved from [Link]

-

PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared and NMR (1 H& 13C) Spectra of Sodium Salts of N-Bromo-Mono and Di-Substituted-Benzenesulphonamides. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 13C Direct Detected NMR for Challenging Systems. PMC PubMed Central. Retrieved from [Link]

-

ResearchGate. (2025). (PDF) Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Retrieved from [Link]

Sources

A Technical Guide to the Solubility and Stability of 6-Bromopyridine-2-sulfonamide for Pharmaceutical Development

Abstract

This technical guide provides an in-depth analysis of the critical physicochemical properties of 6-Bromopyridine-2-sulfonamide, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and provides detailed, field-proven experimental protocols for the comprehensive characterization of this molecule. We delve into the causality behind methodological choices, ensuring a robust and scientifically sound approach to generating reliable data for formulation, preclinical, and clinical development. The guide includes validated workflows for equilibrium solubility determination and forced degradation studies, aligned with international regulatory standards, to facilitate the elucidation of degradation pathways and the establishment of a stable pharmaceutical product.

Introduction: The Central Role of Physicochemical Characterization

This compound (CAS No: 856013-04-2) is a heterocyclic compound featuring a pyridine ring, a sulfonamide functional group, and a bromine substituent.[1][2] The pyridine moiety is a common scaffold in pharmaceuticals, often contributing to aqueous solubility and the ability to form hydrogen bonds, while the sulfonamide group is a well-established pharmacophore with diverse biological activities.[3][4] The interplay of these structural features dictates the molecule's physicochemical behavior, which is paramount to its journey from a candidate molecule to a viable drug product.

The solubility and stability of an active pharmaceutical ingredient (API) are not mere data points; they are foundational pillars that influence bioavailability, manufacturability, formulation design, and shelf-life.[5] A comprehensive understanding of these attributes is mandated by regulatory bodies like the International Conference on Harmonisation (ICH) and is essential for de-risking the development process. This guide serves as a practical manual for elucidating the solubility and stability profile of this compound.

Table 1: General Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 856013-04-2 | [1][2] |

| Molecular Formula | C₅H₅BrN₂O₂S | [6] |

| Molecular Weight | 237.07 g/mol | [6] |

| Appearance | Light yellow to yellow solid | [1] |

| Recommended Storage | 2-8°C under inert gas (Nitrogen or Argon) | [1] |

Solubility Profiling: Beyond a Single Number

Aqueous solubility is a key determinant of a drug's absorption and, consequently, its bioavailability.[7] For an ionizable molecule like a sulfonamide, solubility is not a static value but a function of pH. The sulfonamide group is weakly acidic, and the pyridine nitrogen is basic, meaning the molecule's ionization state—and thus its solubility—will change across the physiological pH range.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The gold standard for determining thermodynamic equilibrium solubility is the shake-flask method.[7] Its effectiveness lies in its direct measurement of a saturated solution at equilibrium, providing a definitive value under specific conditions.

Causality in Protocol Design:

-

Excess Solid: The addition of an excess of the compound ensures that the resulting solution is truly saturated.

-

Equilibration Time: A 24 to 48-hour agitation period is critical to allow the system to reach thermodynamic equilibrium, overcoming the kinetic barriers of dissolution.[7]

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature (e.g., 25°C or 37°C) is essential for reproducibility.[8]

-

Phase Separation: Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is a self-validating step to ensure no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the results.

Step-by-Step Methodology:

-

Preparation: Add an excess amount (e.g., 5-10 mg) of this compound to a known volume (e.g., 1 mL) of the desired solvent in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for 24-48 hours.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the supernatant.

-

Filtration: Filter the collected supernatant through a 0.22 µm syringe filter. Discard the initial volume to saturate any binding sites on the filter.

-

Dilution: Accurately dilute the clear filtrate with the appropriate mobile phase for analytical quantification.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV, against a standard curve prepared with the same solvent matrix.

Caption: Shake-Flask method workflow.

Solubility in Representative Pharmaceutical Solvents

The solubility of this compound should be assessed in a range of solvents relevant to drug development, from aqueous buffers mimicking physiological conditions to organic solvents used in formulation and synthesis.

Table 2: Illustrative Solubility Data for this compound at 25°C (Note: The following data are representative examples to illustrate data presentation and expected trends, as specific experimental values are not publicly available.)

| Solvent | Expected Solubility Category | Rationale for Inclusion |

| Water | Sparingly Soluble | Baseline aqueous solubility. |

| 0.1 N HCl (pH ~1) | Soluble | Protonation of the basic pyridine nitrogen should increase solubility. |

| Phosphate Buffered Saline (PBS), pH 7.4 | Slightly Soluble | Represents physiological pH; crucial for predicting in vivo dissolution. |

| 0.1 N NaOH (pH ~13) | Soluble | Deprotonation of the acidic sulfonamide proton should increase solubility.[9] |

| Methanol | Freely Soluble | Polar protic solvent, common in synthesis and early formulation. |

| Ethanol | Soluble | Common pharmaceutical excipient and solvent. |

| Acetone | Soluble | Aprotic solvent, often used for preparing stock solutions.[10] |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | High-polarity aprotic solvent used for high-concentration stock solutions. |

Stability Profiling and Forced Degradation

Stability testing is a regulatory requirement to determine the re-test period or shelf life of an API and to identify its degradation products.[11] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the API to conditions more severe than accelerated stability testing to rapidly identify potential degradation pathways and validate the specificity of the analytical method.[12]

Protocol for Forced Degradation Studies

This protocol is designed in accordance with ICH guideline Q1A(R2) to evaluate the inherent stability of the drug substance.[12] The goal is to achieve 5-20% degradation to ensure that primary degradants are formed at detectable levels without destroying the molecule completely.[13] A stability-indicating analytical method, typically HPLC, that can resolve the parent peak from all degradation products is essential for this analysis.[14]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in a 50:50 mixture of acetonitrile and water).

-

Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Incubate at room temperature or a slightly elevated temperature, monitoring at shorter time points as base hydrolysis is often faster. Neutralize with an equivalent amount of HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature, protected from light, for a defined period.

-

Thermal Degradation: Expose the solid API powder to dry heat (e.g., 80°C) in a controlled oven. Also, subject the stock solution to the same thermal stress.

-

Photostability: Expose the solid API and the stock solution to controlled light conditions as per ICH Q1B (e.g., 1.2 million lux hours and 200 watt hours/m²).[15] A parallel set of samples protected from light (dark control) must be analyzed simultaneously.

-

Analysis: For each time point and condition, analyze the stressed sample alongside a non-stressed control using the stability-indicating HPLC method. Calculate the percent degradation and monitor for the appearance of new peaks.

Caption: Forced degradation study workflow.

Potential Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated. Understanding these provides a framework for identifying unknown peaks in the chromatogram.

-

Hydrolysis: The sulfonamide bond is susceptible to cleavage under strong acidic or basic conditions, which would yield 6-bromopyridine-2-sulfonic acid and ammonia.[16]

-

Oxidation: The pyridine ring and the sulfonamide nitrogen are potential sites for oxidation.

-

Photodegradation: Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond.

Sources

- 1. This compound CAS#: 856013-04-2 [m.chemicalbook.com]

- 2. 856013-04-2|this compound|BLD Pharm [bldpharm.com]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C5H5BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. Sulfonamides as a subject to study molecular interactions in crystals and solutions: sublimation, solubility, solvation, distribution and crystal structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fsis.usda.gov [fsis.usda.gov]

- 11. Stability testing protocols | PPTX [slideshare.net]

- 12. scispace.com [scispace.com]

- 13. veeprho.com [veeprho.com]

- 14. researchgate.net [researchgate.net]

- 15. database.ich.org [database.ich.org]

- 16. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Application of 6-Bromopyridine-2-sulfonamide in Modern Medicinal Chemistry: A Technical Guide

Abstract

The confluence of the sulfonamide moiety, a cornerstone of therapeutic chemistry, and the pyridine scaffold, a privileged heterocycle, has given rise to a plethora of clinically significant molecules. Within this chemical space, 6-Bromopyridine-2-sulfonamide emerges as a highly versatile and strategically important building block for drug discovery. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and potential applications of this compound in medicinal chemistry. We will explore its role as a key intermediate in the synthesis of targeted therapies, particularly kinase and carbonic anhydrase inhibitors, supported by detailed experimental protocols, structure-activity relationship (SAR) insights, and workflow visualizations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this potent scaffold in their therapeutic design strategies.

Introduction: The Power of the Pyridine-Sulfonamide Core

The sulfonamide functional group (-SO₂NH₂) is a well-established pharmacophore, integral to the structure and activity of a wide range of drugs, including antibacterial, diuretic, and anticancer agents.[1][2] Its ability to act as a hydrogen bond donor and acceptor, as well as a bioisostere for other functional groups, underpins its enduring utility in medicinal chemistry.[2]

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is the second most common heterocycle in FDA-approved drugs.[1] The nitrogen atom imparts unique electronic properties, enhances solubility, and provides a crucial point of interaction with biological targets.[1] Pyridine derivatives have demonstrated a vast spectrum of biological activities, including antitumor, antiviral, and anti-inflammatory properties.[1]

The combination of these two moieties in a pyridine-sulfonamide scaffold creates a powerful platform for the design of highly specific and potent therapeutic agents. The specific substitution pattern of this compound, with the sulfonamide at the 2-position and the bromine atom at the 6-position, offers a unique set of synthetic handles for molecular elaboration.

Synthesis and Chemical Properties of this compound

The primary synthetic route to this compound leverages the readily available precursor, 2-amino-6-bromopyridine. The synthesis proceeds via a two-step process involving diazotization of the amino group followed by a sulfonation reaction.

Synthesis of the Precursor: 2-Amino-6-bromopyridine

2-Amino-6-bromopyridine is a crucial intermediate that can be synthesized from 2,6-dibromopyridine through amination.[3]

Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine [3]

-

Reaction Setup: In a steel autoclave with a glass liner, suspend 2,6-dibromopyridine (1.0 eq) in concentrated ammonia (volume as per scale).

-

Reaction Conditions: Seal the autoclave and heat to 190°C for 6 hours. The internal pressure will rise to approximately 25 bar.

-

Work-up: After cooling and depressurizing the autoclave, transfer the reaction mixture to a separatory funnel and add ethyl acetate for phase separation.

-

Extraction: Extract the aqueous phase twice with ethyl acetate.

-

Isolation: Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-6-bromopyridine.

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (General Procedure)

-

Diazotization:

-

Dissolve 2-amino-6-bromopyridine (1.0 eq) in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄).

-

Cool the solution to 0-5°C in an ice bath.

-

Add a solution of sodium nitrite (NaNO₂) (1.0-1.2 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes to form the diazonium salt.

-

-

Sulfonation (Sandmeyer-type reaction):

-

In a separate flask, prepare a solution of sulfur dioxide (SO₂) in a suitable solvent (e.g., acetic acid) and cool it to 0-5°C.

-

Add a copper(I) or copper(II) salt (e.g., CuCl₂ or CuBr₂) as a catalyst.

-

Slowly add the cold diazonium salt solution to the SO₂ solution.

-

Allow the reaction to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.

-

-

Formation of Sulfonyl Chloride and Amination:

-

The resulting sulfonyl chloride can be isolated or reacted in situ.

-

To form the sulfonamide, cautiously quench the reaction mixture with ice-water and extract the sulfonyl chloride into an organic solvent (e.g., dichloromethane).

-

Add an excess of aqueous ammonia to the organic solution and stir vigorously to form the sulfonamide.

-

-

Purification:

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain this compound.

-

Potential Applications in Medicinal Chemistry

The strategic placement of the bromine atom and the sulfonamide group makes this compound a highly valuable building block for the synthesis of targeted therapies. The bromine atom serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, while the sulfonamide moiety is a known pharmacophore for several important enzyme classes.

A Versatile Intermediate for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The pyridine scaffold is a privileged structure in the design of kinase inhibitors, often interacting with the ATP-binding site.[6]

The bromine atom at the 6-position of this compound is ideally positioned for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions.[7][8] This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups to explore the chemical space and optimize interactions with the target kinase.[9]

Workflow for Kinase Inhibitor Synthesis:

Caption: Synthetic workflow for kinase inhibitors.

Structure-Activity Relationship (SAR) Insights:

-

6-Position Substituent: The group introduced at the 6-position via cross-coupling can be tailored to occupy hydrophobic pockets within the kinase active site, thereby enhancing potency and selectivity.[10]

-

Sulfonamide Moiety: The sulfonamide group can form crucial hydrogen bond interactions with the hinge region of the kinase. N-alkylation or N-arylation of the sulfonamide can further modulate these interactions and influence pharmacokinetic properties.[11]

Case Study: Imidazo[1,2-a]pyridine-based PI3K Inhibitors

While not a direct derivative of this compound, the synthesis of imidazo[1,2-a]pyridine-based PI3K inhibitors highlights the utility of the 2-amino-6-bromopyridine precursor. These inhibitors are synthesized by first reacting 2-amino-6-bromopyridine with an α-haloketone to form the imidazo[1,2-a]pyridine core. The bromine atom at the 6-position is then functionalized, often via cross-coupling, to introduce substituents that enhance PI3Kα inhibitory activity.[10] This demonstrates the strategic importance of the 6-bromo-2-aminopyridine scaffold, from which this compound is derived.

A Scaffold for Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes.[12] Sulfonamides are the most well-known class of CA inhibitors, with the sulfonamide group coordinating to the zinc ion in the enzyme's active site.[11][12] The pyridine-sulfonamide scaffold has been extensively explored for the development of potent and selective CA inhibitors.[3]

The 6-bromo-substituent on the pyridine ring can be replaced with various aryl groups via Suzuki coupling to generate a library of 6-aryl-pyridine-2-sulfonamides. These "tailed" sulfonamides can exhibit enhanced isoform selectivity by interacting with amino acid residues at the entrance of the active site.[11]

Quantitative Data: Inhibition of Carbonic Anhydrase Isoforms

The following table summarizes the inhibitory activity of representative 6-arylpyridine-2-sulfonamide derivatives against various human carbonic anhydrase (hCA) isoforms.

| Compound | R-Group at 6-position | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| 8g | 4-Fluorophenyl | >10000 | 125.6 | 6.8 | 34.2 |

| SLC-0111 (comparator) | - | >10000 | 50.1 | 5.9 | 45.8 |

Data extracted from literature reports.

Causality Behind Experimental Choices:

The design of compound 8g with a 4-fluorophenyl group at the 6-position was a rational choice to mimic the tail of the known selective CA IX inhibitor, SLC-0111. The high potency and selectivity of 8g for the tumor-associated isoform hCA IX over the ubiquitous hCA I and II isoforms highlights the potential of the 6-aryl-pyridine-2-sulfonamide scaffold in developing anticancer agents.

Visualization of Key Concepts

General Synthetic Scheme

Caption: Synthesis of this compound.

Application in Cross-Coupling Reactions

Caption: Cross-coupling applications of the scaffold.

Conclusion

This compound is a strategically important and versatile building block in modern medicinal chemistry. Its synthesis from readily available starting materials and the presence of two distinct functional handles—a sulfonamide group for pharmacophoric interactions and a bromine atom for facile diversification via cross-coupling—make it an ideal scaffold for the development of targeted therapies. The successful application of the closely related 6-aryl-pyridine-2-sulfonamide core in the design of potent and selective carbonic anhydrase inhibitors, and the broader utility of the 2-amino-6-bromopyridine precursor in synthesizing kinase inhibitors, underscore the immense potential of this chemical entity. This guide provides a foundational understanding for researchers to harness the power of this compound in the rational design and synthesis of novel therapeutic agents.

References

-

El-Sayed, W. M., et al. (2023). Design and synthesis of 6-arylpyridine-tethered sulfonamides as novel selective inhibitors of carbonic anhydrase IX with promising antitumor features toward the human colorectal cancer. European Journal of Medicinal Chemistry, 258, 115538. [Link]

-

Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. [Link]

-

Vitaku, E., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14135-14187. [Link]

- This reference is not explicitly cited in the text but provides general background.

- This reference is not explicitly cited in the text but provides general background.

-

Al-Ostoot, F. H., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 28(15), 5849. [Link]

-

Nocentini, A., et al. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. International Journal of Molecular Sciences, 26(8), 4321. [Link]

- This reference is not explicitly cited in the text but provides general background.

- This reference is not explicitly cited in the text but provides general background.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

- This reference is not explicitly cited in the text but provides general background.

-

Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

-

Li, J., et al. (2020). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(16), 127329. [Link]

- This reference is not explicitly cited in the text but provides general background.

-

Martínez-Alonso, M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(9), 1282-1287. [Link]

-

Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. mdpi.com [mdpi.com]

- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. CN115784978B - Method for synthesizing 2-amino-6-bromopyridine - Google Patents [patents.google.com]

- 9. Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design and synthesis of 6-arylpyridine-tethered sulfonamides as novel selective inhibitors of carbonic anhydrase IX with promising antitumor features toward the human colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Convergence of Computational Chemistry and Drug Discovery

An In-Depth Technical Guide to In Silico Docking Studies of 6-Bromopyridine-2-sulfonamide Derivatives

The journey of a drug from a conceptual molecule to a clinical candidate is a complex, multi-stage process. Modern drug discovery has been revolutionized by the integration of computational methods, which allow for the rapid screening and evaluation of potential drug candidates before committing to resource-intensive laboratory synthesis and testing. At the forefront of these methods is in silico molecular docking, a technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] This guide provides a comprehensive, technically-grounded walkthrough of performing molecular docking studies, centered on derivatives of this compound, a scaffold of significant interest in medicinal chemistry.

The Sulfonamide Scaffold: A Privileged Structure in Medicinal Chemistry

Sulfonamides (–S(=O)₂–NH–) represent a cornerstone functional group in medicinal chemistry.[2] Their ability to mimic the transition state of enzymatic reactions, particularly those involving carboxylic acids, has led to their development as a wide range of therapeutic agents. Their applications span from antibacterial agents that inhibit folate synthesis to treatments for glaucoma, cancer, and neurological disorders by targeting specific enzymes.[3][4][5] The effectiveness of a sulfonamide drug is contingent on the precise structural interaction it forms with its target protein.[2]

Focus Molecule: this compound and Its Therapeutic Potential

The core molecule of interest, this compound, serves as a versatile starting point for the synthesis of a diverse library of derivatives.[6][7] The pyridine ring and the sulfonamide group provide key interaction points, while the bromo-substituent offers a site for further chemical modification to optimize biological activity and pharmacokinetic properties. Understanding how modifications to this core structure influence binding affinity and selectivity is a critical task for drug development professionals, and a question ideally suited for exploration via molecular docking.

In Silico Molecular Docking: A Primer for Rational Drug Design

Molecular docking is a computational method that simulates the binding of a small molecule (ligand) to the active site of a macromolecule (receptor), typically a protein.[8] The primary goals are to predict the binding mode (the three-dimensional pose of the ligand in the active site) and to estimate the binding affinity, often represented as a docking score or binding energy.[9][10] A lower, more negative binding energy generally indicates a more stable and favorable interaction.[9] This predictive power allows researchers to screen vast virtual libraries of compounds, prioritize candidates for synthesis, and generate hypotheses about the molecular basis of a drug's activity.[11]

Foundational Principles: The 'Why' Behind the 'How'

A successful docking study is not merely a procedural exercise but is grounded in a solid understanding of the underlying biochemical and biophysical principles. The choices made during the setup of a docking experiment directly influence the reliability of the results.

Target Selection: Identifying the Biological Question

The first and most critical step is the selection of a relevant protein target. For sulfonamide derivatives, a primary class of targets is the carbonic anhydrase (CA) family of enzymes.[12]

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[12] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.[13][14] Human Carbonic Anhydrase II (hCA II) is a well-characterized isoform and an excellent model for this guide.[12] Its crystal structure is readily available in the Protein Data Bank (PDB), a repository for the 3D structural data of large biological molecules.[15][16]

The Physics of Interaction: Understanding Binding Affinity

The stability of a protein-ligand complex is governed by the sum of all intermolecular interactions, including:

-

Hydrogen Bonds: Strong, directional interactions between a hydrogen atom donor and an acceptor.

-

Hydrophobic Interactions: The tendency of nonpolar groups to cluster together, away from water.

-

Electrostatic Interactions: Attractive or repulsive forces between charged atoms.

-

Van der Waals Forces: Weak, short-range attractions between all atoms.

Docking programs use a scoring function to approximate these forces and calculate a binding energy, which is a numerical score that estimates the strength of the interaction.[9]

The Docking Algorithm: Simulating the Molecular Handshake

The docking algorithm is the computational engine that explores the vast conformational space of the ligand within the defined binding site of the protein.[3] It systematically generates numerous possible poses and uses the scoring function to evaluate and rank them. Software like AutoDock Vina employs sophisticated algorithms, such as the Lamarckian genetic algorithm, to efficiently search for the most favorable binding modes.[17]

The Experimental Workflow: A Step-by-Step Protocol

This section details the practical steps for conducting a molecular docking study using widely available and validated tools. The workflow is divided into four key phases.

Visualizing the Core Docking Workflow

The entire process, from preparation to analysis, can be visualized as a logical sequence.

Caption: A typical workflow for a molecular docking study.

Phase 1: Preparation of the Receptor (Target Protein)

Raw protein structures from the PDB are not immediately ready for docking. They require processing to remove non-essential molecules and to add missing atoms.[18][19] This protocol uses AutoDock Tools (ADT), a graphical user interface for preparing docking input files.[20]

-

Obtain Protein Structure: Download the PDB file for Human Carbonic Anhydrase II (e.g., PDB ID: 2VVB ) from the RCSB PDB website.[15]

-

Clean the PDB File: Open the PDB file in a molecular viewer like UCSF Chimera or Discovery Studio Visualizer.[18][21] Remove all water molecules, co-crystallized ligands, and any other heteroatoms that are not part of the protein or its essential cofactors (like the Zinc ion in CA II). Save this cleaned structure as a new PDB file.

-

Load into AutoDock Tools: Open ADT and load the cleaned PDB file (File > Read Molecule).

-

Add Hydrogen Atoms: The crystallographic data often lacks hydrogen atoms. Add them via Edit > Hydrogens > Add. Select "Polar only" as required by the AutoDock Vina scoring function.[22]

-

Assign Charges: Compute Gasteiger charges, which are necessary for the scoring function.[23]

-

Set Atom Types: Assign AutoDock 4 atom types (Edit > Atoms > Assign AD4 type).

-

Save as PDBQT: Save the prepared receptor in the PDBQT format (File > Save > Write PDBQT). This format includes the atomic coordinates, partial charges (Q), and atom types (T).[23]

Phase 2: Preparation of the Ligands (this compound Derivatives)

Ligand structures, whether drawn manually or downloaded from databases like PubChem, must be converted to a 3D format and optimized.[24][25]

-

Obtain Ligand Structure: Download the 3D structure of this compound (PubChem CID: 57345816) in SDF format.[26] For novel derivatives, use chemical drawing software like MarvinSketch or ChemDraw to create the 2D structure and export it in a 3D-compatible format.

-

Energy Minimization: It is crucial to start with a low-energy, geometrically realistic conformation of the ligand.[27][28] Use software like Avogadro or the LigPrep tool in Maestro to perform energy minimization using a suitable force field (e.g., MMFF94).[25] This step optimizes bond lengths and angles.

-

Load into AutoDock Tools: Open the optimized ligand file in ADT (Ligand > Input > Open).

-

Detect Torsional Root: ADT will automatically detect the rotatable bonds in the ligand, defining its conformational flexibility.

-

Save as PDBQT: Save the prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).

Phase 3: Molecular Docking Simulation using AutoDock Vina

With the receptor and ligand prepared, the next step is to define the search space for the docking algorithm.

-

Load Receptor and Ligand: In ADT, load the prepared receptor (PDBQT) and ligand (PDBQT) files.

-

Open Grid Box Tool: Go to Grid > Grid Box. A box will appear around the protein.

-

Position the Grid Box: The grid box defines the three-dimensional space where Vina will search for binding poses.[29] Position and resize this box to encompass the entire active site of the enzyme. For CA II, this is the deep conical cleft containing the catalytic Zinc ion. Information from the literature or the position of a co-crystallized inhibitor in a different PDB structure can guide this placement.[13]

-

Record Coordinates and Dimensions: Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box. These values are required for the Vina configuration file.

AutoDock Vina is typically run from the command line.[30] It requires a simple text file to specify the input files and search parameters.

-

Create a Configuration File: Create a text file (e.g., conf.txt) with the following content:

-

Execute Vina: Open a terminal or command prompt, navigate to the directory containing your files, and run the command: vina --config conf.txt --log results.log

Vina will perform the docking calculation and write the output poses to results.pdbqt and a summary of the binding energies to results.log.

Phase 4: Validation of the Docking Protocol

A critical step for ensuring the trustworthiness of your docking setup is to validate it.[31] The most common method is to re-dock the native (co-crystallized) ligand back into the active site.[32][33]

-

Select a PDB Structure with a Ligand: Choose a high-resolution crystal structure of your target protein that is co-crystallized with a known inhibitor (e.g., for hCA I, PDB ID 6XZE contains a sulfonamide inhibitor).[34]

-

Prepare Receptor and Native Ligand: Separate the protein and the ligand from the PDB file. Prepare the protein as described in Protocol 3.1. Prepare the native ligand as described in Protocol 3.2.

-

Dock the Native Ligand: Run the docking simulation using the same grid box parameters.

-

Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[31][32][35]

Analysis and Interpretation of Docking Results

The output of a docking simulation is a set of ligand poses ranked by their predicted binding affinities.

Quantitative Analysis: Binding Energy and Docking Scores

The primary quantitative output is the binding energy, typically reported in kcal/mol.[10] This value represents the predicted strength of the protein-ligand interaction. When comparing a series of derivatives, a more negative binding energy suggests a higher binding affinity.[9] The results for a series of this compound derivatives can be summarized for easy comparison.

Qualitative Analysis: Visualizing Binding Poses and Interactions

Binding energy alone is not sufficient. It is essential to visually inspect the top-ranked poses using software like PyMOL or Discovery Studio Visualizer.[1] This analysis reveals the specific interactions—such as hydrogen bonds, hydrophobic contacts, and interactions with the catalytic metal ion—that stabilize the complex.[36] For sulfonamide inhibitors of carbonic anhydrase, key interactions typically involve the sulfonamide group coordinating with the active site Zinc ion and forming hydrogen bonds with residues like Thr199.[4][14]

Comparative Analysis: Benchmarking Against Known Inhibitors

To put the results in context, it is crucial to dock a known inhibitor of the target protein (a positive control) under the same conditions.[31] Comparing the docking score and binding mode of your test compounds to this reference standard provides a benchmark for their potential potency.

Data Presentation and Visualization

Clear presentation of data is paramount for communicating scientific findings.

Tabulating Docking Results

Summarize the quantitative data in a structured table.

| Compound ID | Derivative | Binding Energy (kcal/mol) | Key Interacting Residues | RMSD (Å) (if applicable) |

| Control-1 | Acetazolamide | -7.8 | Thr199, Gln92, Zn²⁺ | N/A |

| BPS-001 | This compound | -6.5 | Thr199, Zn²⁺ | N/A |

| BPS-002 | Derivative X | -8.2 | Thr199, His64, Gln92, Zn²⁺ | N/A |

| BPS-003 | Derivative Y | -7.1 | Thr199, Leu198, Zn²⁺ | N/A |

Table 1: Example of a summary table for docking results against hCA II.

Visualizing Protein-Ligand Interactions

Generate 2D and 3D diagrams to illustrate the specific interactions between the most promising derivative and the active site residues.

Caption: Key interactions of derivative BPS-002 in the hCA II active site.

Conclusion and Future Directions

In silico molecular docking is a powerful, cost-effective tool for guiding the early stages of drug discovery. This guide has provided a comprehensive framework for conducting and validating docking studies on this compound derivatives against the well-established target, carbonic anhydrase. The results from such studies—binding affinities and interaction patterns—provide invaluable insights for medicinal chemists to prioritize, synthesize, and optimize lead compounds. While a robust computational prediction, these findings must always be viewed as hypotheses that require subsequent validation through experimental in vitro and in vivo assays to confirm their biological activity.

References

-

Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

-

Screening and docking studies of natural phenolic inhibitors of carbonic anhydrase II. (2025). Acta Pharmaceutica Sinica B. [Link]

-

PyRx Tutorial - Prepare Proteins & Ligands for Docking. (2025). YouTube. [Link]

-

An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach. (n.d.). MDPI. [Link]

-

How can I validate docking result without a co-crystallized ligand? (2021). Bioinformatics Stack Exchange. [Link]

-

How to validate the molecular docking results? (2022). ResearchGate. [Link]

-

Carbonic anhydrase inhibitors: identifying therapeutic cancer agents through virtual screening. (n.d.). ARPI. [Link]

-

Carbonic anhydrase II Inhibitors: Structural diversity, mechanisms and molecular docking insights. (2025). LinkedIn. [Link]

-

Optimizing ligands before running molecular docking simulation. (2012). ResearchGate. [Link]

-

Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone. (n.d.). PMC - NIH. [Link]

-

Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

-

Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

-

[MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. [Link]

-

RCSB PDB. (2009). 2VVB: Human carbonic anhydrase II in complex with bicarbonate. [Link]

-

Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

-

Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH. [Link]

-

Hands-on tutorials of AutoDock 4 and AutoDock Vina. (n.d.). Scripps Research. [Link]

-

AutoDock Vina Manual. (2020). Scripps Research. [Link]

-

Learn Maestro: Preparing protein structures. (2024). YouTube. [Link]

-

PubChem. This compound (C5H5BrN2O2S). [Link]

-

When (and Why) You Should Minimize Ligands Before Docking. (n.d.). SAMSON Blog. [Link]

-

RCSB PDB. (1992). 1HEA: CARBONIC ANHYDRASE II (CARBONATE DEHYDRATASE) (HCA II) (E.C.4.2.1.1) MUTANT WITH LEU 198 REPLACED BY ARG (L198R). [Link]

-

Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. [Link]

-

How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

-

A Beginner's Guide to Molecular Docking. (n.d.). ETFLIN. [Link]

-

Structure of (A) carbonic anhydrase (pdb 1CA2) and (C) the functional... (n.d.). ResearchGate. [Link]

-

RCSB PDB. (2020). 6XZE: crystal structure of human carbonic anhydrase I in complex with 4-(3-(2-((2-fluorobenzyl)amino)ethyl)ureido) benzenesulfonamide. [Link]

-

MOLECULAR DOCKING STUDIES OF SOME SULFONAMIDE DERIVATIVES AS PBP-2X INHIBITORS AS ANTIBACTERIAL AGENTS. (n.d.). Romanian Journal of Biophysics. [Link]

-

Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. [Link]

-

RCSB PDB. (2018). 6EX1: Crystal structure of human carbonic anhydrase I in complex with the 4-[(3S)-3 benzyl-4-(4-sulfamoylbenzoyl)piperazine -1-carbonyl]benzene-1-sulfonamide inhibitor. [Link]

-

Step-by-Step Tutorial on Molecular Docking. (2024). Omics tutorials. [Link]

-

Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach. (2018). In Silico Pharmacology. [Link]

-

Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. (n.d.). PMC - NIH. [Link]

-

Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. [Link]

-

Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents. (2021). NIH. [Link]

-

Ligand Optimization for Docking? (2021). ResearchGate. [Link]

-

Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. [Link]

-

PubChem. 6-Bromopyridine-2-sulfonyl chloride | C5H3BrClNO2S | CID 44558096. [Link]

-

PubChem. 6-Bromopyridine-2-carboxamide | C6H5BrN2O | CID 21961408. [Link]

- Google Patents. WO2009039553A1 - Benzothiazole compounds.

- Google Patents.

Sources

- 1. youtube.com [youtube.com]

- 2. rjb.ro [rjb.ro]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound|CAS 856013-04-2 [benchchem.com]

- 7. WO2017123542A1 - Substituted thiohydantoin derivatives as androgen receptor antagonists - Google Patents [patents.google.com]

- 8. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 9. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]

- 10. etflin.com [etflin.com]

- 11. Sulfonamide derivatives as Mycobacterium tuberculosis inhibitors: in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pharmaceuticaljournal.net [pharmaceuticaljournal.net]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase Inhibitory Evaluations of Benzenesulfonamide Derivatives Containing Thiazolidinone - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rcsb.org [rcsb.org]

- 16. rcsb.org [rcsb.org]

- 17. Molecular modeling of potent novel sulfonamide derivatives as non-peptide small molecule anti-COVID 19 agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]

- 22. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]

- 23. indico4.twgrid.org [indico4.twgrid.org]

- 24. youtube.com [youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. PubChemLite - this compound (C5H5BrN2O2S) [pubchemlite.lcsb.uni.lu]

- 27. When (and Why) You Should Minimize Ligands Before Docking – SAMSON Blog [blog.samson-connect.net]

- 28. researchgate.net [researchgate.net]

- 29. m.youtube.com [m.youtube.com]

- 30. bioinformaticsreview.com [bioinformaticsreview.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

- 33. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 34. rcsb.org [rcsb.org]

- 35. pubs.acs.org [pubs.acs.org]

- 36. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, conferring advantageous physicochemical properties and versatile biological activities upon molecules that contain it. Within this class, 6-Bromopyridine-2-sulfonamide stands out as a pivotal synthetic intermediate. Its strategic bromine placement allows for extensive chemical diversification, while the sulfonamide group serves as a potent pharmacophore, particularly for metalloenzymes. This guide provides an in-depth review of the synthesis, reactivity, and therapeutic applications of this compound and its derivatives. We will explore its role in the development of targeted inhibitors for enzymes like carbonic anhydrases and protein kinases, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses. The aim is to equip researchers with the foundational knowledge and practical insights required to leverage this versatile scaffold in contemporary drug discovery programs.

Introduction: The Significance of the Pyridine Sulfonamide Scaffold

Sulfonamides represent a privileged functional group in medicinal chemistry, featured in a wide array of approved drugs with applications ranging from antibacterials to anticancer agents.[1][2][3] Their ability to act as a bioisosteric replacement for other functionalities and to form critical hydrogen bond interactions with biological targets makes them highly valuable.[4][5] When integrated into a pyridine ring, the resulting pyridine sulfonamide structure combines the hydrogen bonding capacity of the sulfonamide with the metabolic stability and synthetic tractability of the pyridine core.

This compound (C₅H₅BrN₂O₂S) is a particularly valuable building block.[6] The molecule features two key points of interest for the medicinal chemist:

-

The Sulfonamide Group (-SO₂NH₂): This group is a well-established zinc-binding group (ZBG), making it an ideal anchor for targeting the active site of zinc-containing metalloenzymes such as carbonic anhydrases (CAs).[7]

-

The Bromine Atom at the 6-position: This halogen serves as a versatile synthetic handle. It is readily displaced or modified through a variety of modern cross-coupling reactions, enabling the systematic exploration of chemical space and the optimization of a compound's pharmacological profile.[8]

This guide will systematically detail the synthesis of this core, its chemical transformations, and its application in the design of potent and selective enzyme inhibitors.

Synthesis and Chemical Reactivity

Synthesis of the this compound Core

The synthesis of this compound is typically achieved from commercially available precursors. One common route involves the protection of the sulfonamide, followed by deprotection. A representative synthesis is the deprotection of a tert-butyl protected precursor.[9]

Detailed Protocol: Synthesis of this compound [9]

-

Starting Material: 6-Bromo-N-(tert-butyl)pyridine-2-sulfonamide.

-

Deprotection: Dissolve the starting material (e.g., 1.63 mmol) in trifluoroacetic acid (TFA, 2 mL).

-

Reaction: Stir the reaction mixture at 60 °C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: After the reaction is complete, evaporate the TFA under reduced pressure.

-

Precipitation: Treat the residue with a solvent mixture of petroleum ether and diethyl ether (Et₂O) to precipitate the product.

-

Purification: Collect the solid by filtration and wash it thoroughly with ether to yield the final product as a white solid.

Causality Behind Experimental Choices:

-

TFA as Reagent: Trifluoroacetic acid is a strong acid that is effective for removing the acid-labile tert-butyl protecting group. It is also volatile, which simplifies its removal after the reaction.

-

Elevated Temperature: Heating to 60 °C accelerates the deprotection reaction, ensuring it proceeds to completion in a reasonable timeframe.

-

Solvent Precipitation: The use of a non-polar solvent system (petroleum ether/diethyl ether) is crucial. The desired product is a polar salt after protonation by TFA, making it insoluble in these solvents, while non-polar impurities remain dissolved. This allows for simple and effective purification by precipitation.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of this compound.

Key Reactions and Derivatization